Pentadecanal is a long-chain fatty aldehyde with the chemical formula C₁₅H₃₀O and a molecular weight of approximately 226.3981 g/mol. It is classified under organic compounds known as fatty aldehydes, characterized by having a carbon chain of at least twelve carbon atoms. Specifically, pentadecanal consists of a fifteen-carbon chain with an aldehyde functional group at one end, denoted by its IUPAC name, pentadecanal . This compound is primarily derived from natural sources, including certain bacteria such as Pseudoalteromonas haloplanktis, which produces it as a secondary metabolite .
Pentadecanal exhibits notable biological activities, particularly its antimicrobial properties. Research indicates that it has the potential to inhibit the growth of certain pathogenic bacteria, such as Listeria monocytogenes and Staphylococcus epidermidis, making it a candidate for natural antimicrobial agents in food preservation . The minimum inhibitory concentration against Listeria monocytogenes has been reported at 0.6 mg/mL . Furthermore, pentadecanal has been shown to interfere with biofilm formation by disrupting quorum sensing in bacteria .
Pentadecanal can be synthesized through several methods:
Pentadecanal has several applications across different fields:
Studies exploring the interactions of pentadecanal with biological systems have highlighted its role in inhibiting bacterial growth and biofilm formation. Notably, it has been shown to disrupt quorum sensing mechanisms in bacteria, which are critical for biofilm development and pathogenicity . This interaction suggests that pentadecanal could serve as an effective agent in controlling bacterial populations in various environments.
Pentadecanal shares structural characteristics with other long-chain fatty aldehydes. Here are some similar compounds:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Tridecanal | C₁₃H₂₈O | Shorter carbon chain; less potent antimicrobial activity. |
Tetradecanal | C₁₄H₃₀O | Similar structure but shorter chain; used in flavoring. |
Hexadecanal | C₁₆H₃₂O | Longer chain; exhibits different biological activities. |
Pentadecanal is unique due to its specific length and structure, which confer distinct biological activities not fully shared by other similar compounds. Its ability to inhibit pathogenic bacteria effectively while also interfering with biofilm formation sets it apart from shorter-chain aldehydes like tridecanal and tetradecanal. Additionally, its natural derivation from extremophilic microorganisms adds to its appeal as a sustainable antimicrobial agent .
The study of pentadecanal spans over a century, marked by incremental discoveries that laid the groundwork for modern applications.
Initial investigations focused on isolating and characterizing pentadecanal’s physical properties. In 1905, Le Sueur reported its synthesis via oxidation of pentadecanol, determining a melting point of 24.5°C and boiling range of 260–300°C . Landa’s 1925 work expanded on its synthesis routes, notably through homologation of propargylic alcohols, which became a foundational method for aldehyde production . Mid-20th-century studies, such as Prostenik et al. (1962), refined its thermodynamic profile, confirming a boiling point of 559.15 K (285.1°C) and solidifying its place in organic chemistry handbooks .
The 1980s–1990s saw pentadecanal employed as a building block in complex syntheses. For instance, its role in the stereodivergent synthesis of jaspine B, a cytotoxic marine natural product, highlighted its utility in constructing tetrahydrofuran rings via gold-catalyzed cyclizations . Concurrently, physicochemical databases like NIST WebBook standardized its properties, enabling reproducible applications in industrial settings .
Contemporary research leverages pentadecanal’s bifunctional reactivity (aldehyde and alkyl chain) for diverse applications.
Pentadecanal’s anti-biofilm activity against Staphylococcus epidermidis,
discovered in the Antarctic bacterium Pseudoalteromonas haloplanktis TAC125, revolutionized biofilm inhibition strategies. It disrupts quorum sensing by mimicking autoinducer AI-2 signals, reducing biofilm biomass by 60–80% at sub-inhibitory concentrations (0.6 mg/mL) . Structural analogs, such as pentadecanoic acid, enhance antibiotic efficacy; combining pentadecanal with vancomycin reduces S. epidermidis viability by 90% compared to monotherapy .
In organic synthesis, pentadecanal serves as a substrate for asymmetric additions. For example, lithiated alkoxyallenes react with pentadecanal to yield enantiopure dihydrofurans, critical for pharmaceutical intermediates . Its long alkyl chain also stabilizes micelles in surfactant formulations, improving detergent efficiency .
A 2021 breakthrough enabled precise measurement of sphingosine-1-phosphate lyase (S1PL) activity using pentadecanal derivatives. By derivatizing pentadecanal with 5,5-dimethylcyclohexanedione, researchers achieved nanomolar detection limits via HPLC-fluorescence, facilitating metabolic disorder diagnostics .
Pentadecanal’s versatility drives innovation in three cutting-edge domains:
Recent efforts focus on enzymatic production of pentadecanal using lipoxygenases, reducing reliance on harsh oxidants. A 2025 pilot study achieved 85% yield via biocatalytic oxidation of pentadecanol, aligning with circular economy principles .
Functionalizing pentadecanal’s aldehyde group with polymers enhances material properties. A 2024 study reported pentadecanal-grafted polyurethanes with 40% improved hydrophobicity, promising for water-resistant coatings .
Table 1: Physicochemical Properties of Pentadecanal
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₅H₃₀O | |
Molecular Weight | 226.40 g/mol | |
Boiling Point | 260–300°C | |
Melting Point | 24.5–25°C | |
Density | 0.827 g/cm³ |
Table 2: Key Research Milestones
Irritant